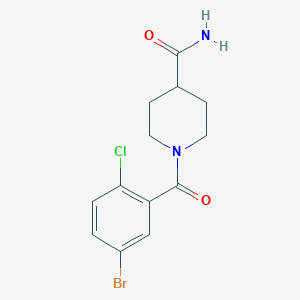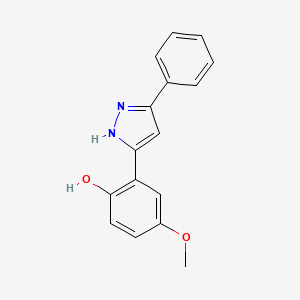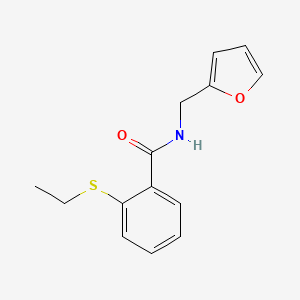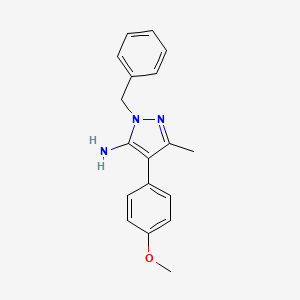
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are targeted therapies that block the activity of JAK enzymes involved in the signaling pathways of cytokines, growth factors, and hormones. CP-690,550 has shown promise in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other immune-mediated disorders.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide exerts its pharmacological effects by binding to the ATP-binding site of JAK3 and inhibiting its enzymatic activity. This leads to the downstream inhibition of the signal transducer and activator of transcription (STAT) proteins, which are phosphorylated by JAKs and translocate to the nucleus to regulate gene expression. By blocking the JAK-STAT pathway, N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and increase the production of anti-inflammatory cytokines, such as IL-10. N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide can also inhibit the activation and proliferation of T cells and B cells, as well as the differentiation and function of dendritic cells and macrophages. These effects can lead to the suppression of the immune response and the amelioration of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for JAK3, which allows for targeted inhibition of the JAK-STAT pathway without affecting other signaling pathways. Another advantage is its oral bioavailability and pharmacokinetic profile, which make it suitable for preclinical and clinical studies. However, one limitation is its potential toxicity and adverse effects, such as infections, malignancies, and liver function abnormalities, which require careful monitoring and dose optimization. Another limitation is its potential for drug interactions, as it can affect the metabolism and clearance of other drugs that are metabolized by cytochrome P450 enzymes.
Orientations Futures
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its half-life, bioavailability, and selectivity for JAK3. Another direction is the exploration of its therapeutic potential in other autoimmune and inflammatory diseases, such as multiple sclerosis, lupus, and asthma. A third direction is the combination of N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide with other targeted therapies or biologics, such as anti-TNF agents or anti-IL-17 antibodies, to achieve synergistic effects and improve clinical outcomes. Overall, N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has shown promise as a novel therapeutic agent for autoimmune diseases, and further research is needed to elucidate its mechanism of action and clinical efficacy.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide involves several steps starting from commercially available starting materials. The key intermediate is 5-chloro-2-methoxybenzoic acid, which is converted to the corresponding acid chloride and then reacted with pyrazinecarboxamide in the presence of a base to yield N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects in various autoimmune diseases. It has been shown to inhibit the activity of JAK3, a specific member of the JAK family that is involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation and proliferation of immune cells, such as T cells and B cells, that are involved in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11-3-2-8(13)6-9(11)16-12(17)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKGDFFDCNHPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-chloro-2-methoxyphenyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)


![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)

![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)




![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)